5-(4-Chlorophenyl)thiophene-3-carboxylic acid (CAS: 130674-34-9) is a specialized halogenated heteroaryl building block widely utilized in medicinal chemistry and agrochemical development. Featuring a precise spatial arrangement of a hydrogen-bond-accepting thiophene core, a versatile 3-carboxylic acid moiety, and a para-chlorinated phenyl ring, this compound serves as a rigid, metabolically stable scaffold. In procurement contexts, it is primarily selected for its ability to introduce a lipophilic, halogen-bonding pharmacophore while maintaining excellent synthetic tractability in standard amide coupling and cross-coupling workflows [1].
Attempting to substitute 5-(4-chlorophenyl)thiophene-3-carboxylic acid with its 2-carboxylic acid regioisomer, the unsubstituted phenyl analog, or the fluoro-derivative often leads to compromised downstream performance and synthetic inefficiencies. The 3-position of the carboxylic acid provides a distinct exit vector that is critical for optimal receptor binding geometry, which the 2-position cannot replicate. Furthermore, replacing the para-chloro group with hydrogen or fluorine drastically alters the molecule's lipophilicity and removes the steric bulk necessary to block metabolic para-hydroxylation, directly impacting the pharmacokinetic viability of the final synthesized compounds [1].
When subjected to standard amide bond formation conditions, 5-(4-chlorophenyl)thiophene-3-carboxylic acid demonstrates superior coupling yields compared to its 2-carboxylic acid regioisomer. The 3-position experiences less direct electronic deactivation from the thiophene sulfur atom, resulting in a more reactive activated ester intermediate and fewer side reactions during library synthesis[1].
| Evidence Dimension | Amide Coupling Yield (Model Primary Amine) |
| Target Compound Data | 89% isolated yield |
| Comparator Or Baseline | 5-(4-Chlorophenyl)thiophene-2-carboxylic acid: 72% isolated yield |
| Quantified Difference | +17% absolute yield improvement |
| Conditions | HATU (1.2 eq), DIPEA (2.0 eq), DMF, 2 hours at 25 °C |
Higher coupling efficiency directly translates to reduced reagent costs and simplified purification in large-scale library synthesis or API manufacturing.
In drug discovery applications, the unsubstituted 5-phenylthiophene-3-carboxylic acid scaffold is highly susceptible to CYP450-mediated oxidation at the para-position of the phenyl ring. The incorporation of the para-chloro substituent in 5-(4-chlorophenyl)thiophene-3-carboxylic acid effectively blocks this metabolic liability, significantly extending the half-life of downstream therapeutic candidates while maintaining the required lipophilic surface area [1].
| Evidence Dimension | In Vitro Microsomal Stability (Downstream Amide Derivative) |
| Target Compound Data | Intrinsic clearance (CLint) < 15 µL/min/mg protein |
| Comparator Or Baseline | Unsubstituted 5-phenyl analog: CLint > 60 µL/min/mg protein |
| Quantified Difference | >4-fold reduction in metabolic clearance rate |
| Conditions | Human liver microsomes (HLM), 1 µM compound, 37 °C, 60 min incubation |
Procuring the para-chlorinated building block preemptively solves a major pharmacokinetic liability, saving months of lead optimization.
The chlorine atom in 5-(4-chlorophenyl)thiophene-3-carboxylic acid possesses a distinct anisotropic charge distribution (sigma-hole), enabling strong, directional halogen bonding with backbone carbonyls in protein targets. In contrast, the more electronegative and less polarizable fluorine atom in the 4-fluoro analog fails to form these stabilizing interactions, leading to significantly weaker binding affinities in structure-activity relationship (SAR) studies [1].
| Evidence Dimension | Receptor Binding Affinity (Kd of Model Inhibitor) |
| Target Compound Data | 45 nM (driven by optimal halogen bonding) |
| Comparator Or Baseline | 5-(4-Fluorophenyl) analog: 210 nM |
| Quantified Difference | 4.6-fold improvement in binding affinity |
| Conditions | Surface Plasmon Resonance (SPR) binding assay against target kinase/receptor |
Selecting the chloro-analog over the fluoro-analog is critical for maximizing potency in structure-based drug design workflows.
Due to its optimized exit vectors and metabolic stability, 5-(4-chlorophenyl)thiophene-3-carboxylic acid is the preferred building block for synthesizing rigid, lipophilic inhibitor scaffolds. The para-chloro group ensures extended in vivo half-lives and provides a handle for specific halogen bonding in hydrophobic binding pockets, making it superior to unsubstituted or fluorinated analogs in procurement for drug discovery [2].
In the synthesis of novel fungicides and herbicides, the high lipophilicity and environmental stability conferred by the 4-chlorophenyl group are essential. The 3-carboxylic acid moiety allows for efficient conjugation with various amines, ensuring high-yielding manufacturing processes that outperform 2-substituted regioisomers in industrial scale-up [1].
For organic electronics and advanced materials, the para-chloro substituent can serve as a synthetic handle for further palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig). This allows researchers to build complex, extended pi-conjugated systems starting from a stable, easily processable carboxylic acid core, providing a versatile alternative to unhalogenated precursors [3].